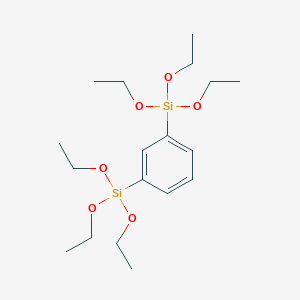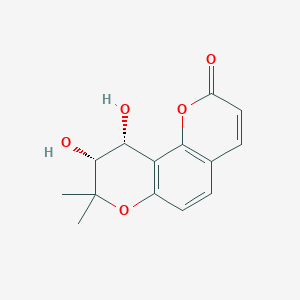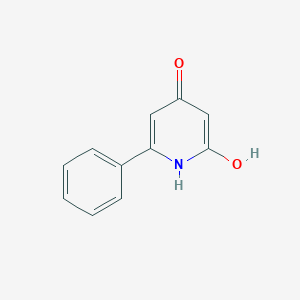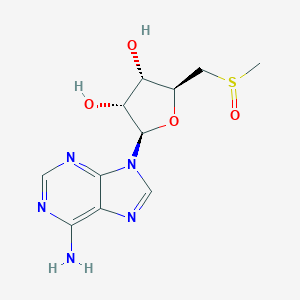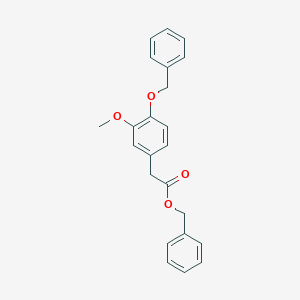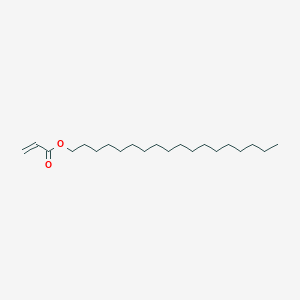
十八烷基丙烯酸酯
描述
Synthesis Analysis
ODA can be synthesized through the free radical copolymerization of glycidyl methacrylate (GMA) and octadecyl acrylate (ODA) at 70°C in solution using toluene as a solvent and 2,2′-azobisisobutyronitrile (AIBN) as an initiator . The copolymer compositions are determined using 1H NMR spectroscopy .Molecular Structure Analysis
The linear formula of ODA is H2C=CHCO2(CH2)17CH3 . The InChI key for ODA is FSAJWMJJORKPKS-UHFFFAOYSA-N .Chemical Reactions Analysis
ODA undergoes surface-initiated atom transfer radical polymerization (ATRP) to form poly (octadecyl acrylate) . It can also form copolymers with cinnamoyloxy ethyl methacrylate (CEMA) . In another study, ODA was copolymerized with glycidyl methacrylate (GMA) to form a copolymer .Physical And Chemical Properties Analysis
ODA is a solid at room temperature with a melting point of 32-34 °C (lit.) . It has a density of 0.8 g/mL at 25 °C (lit.) . It is insoluble in water but soluble in organic solvents such as acetone, ethanol, and toluene .科学研究应用
Enhancement of Photovoltaic Conversion Efficiency
- Summary of Application: Octadecyl acrylate is used to create self-supporting elastic phase change framework materials that enhance photovoltaic conversion efficiency .
- Methods of Application: The process begins with the fabrication of self-sustaining poly (acrylic acid) octadecyl ester aerogels through cross-linking polymerization and thermally induced phase separation (TIPS) followed by ambient drying to shape the aerogel .
- Results: The aerogel demonstrates exceptional energy storage capacity, impressive room-temperature elasticity, and significant load-bearing strength . It yields phase change gels (PCGs) with a high latent heat capacity of 192 J g −1, outstanding phase change elasticity, and structural stability .
Creation of Highly Stretchable and Thermally Healable Polyampholyte Hydrogels
- Summary of Application: Octadecyl acrylate is used in the creation of highly stretchable and thermally healable polyampholyte hydrogels .
- Methods of Application: Hydrogels were prepared via micellar polymerization technique in the presence of the hydrophobic monomer n-octadecyl acrylate (C18A) in aqueous sodium dodecyl sulfate (SDS) solutions .
- Results: The hydrogels exhibit a high tensile strength and stretchability of up to 202 kPa and 1239%, respectively . Cut-and-heal tests conducted at 50 °C reveal a complete healing efficiency with respect to Young’s modulus for all as-prepared PA hydrogels within 1–4 h .
Formation of Poly (Octadecyl Acrylate)
- Summary of Application: Octadecyl acrylate undergoes surface-initiated atom transfer radical polymerization (ATRP) to form poly (octadecyl acrylate) .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Effect on Daqing Waxy Oil
- Summary of Application: The alkyl side chains of polyoctadecyl acrylate allow co-crystallization with the waxy crystals and thus their dispersion .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The polar groups of polyoctadecyl acrylate can weaken the interactions between the wax crystals .
Synthesis of Hydrophobically Associated Hydrogels
- Summary of Application: Octadecyl acrylate is used in the synthesis of hydrophobically associated hydrogels with high mechanical strength and shape memory properties .
- Methods of Application: Hydrogels are synthesized by a random copolymerization method. The hydrophobic monomer units carrying alkyl side chains are included in the hydrophilic polymer network, and these hydrophobes cluster in water and act as crosslinks .
- Results: The hydrogels exhibit improved mechanical properties. The new shape of the hydrogels is fixed by complexation between carboxymethyl cellulose and metal ions .
Formation of Poly (Octadecyl Acrylate) via Surface-Initiated Atom Transfer Radical Polymerization
- Summary of Application: Octadecyl acrylate undergoes surface-initiated atom transfer radical polymerization (ATRP) to form poly (octadecyl acrylate) .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Enhancement of Photovoltaic Conversion Efficiency
- Summary of Application: Octadecyl acrylate is used to create self-supporting elastic phase change framework materials that enhance photovoltaic conversion efficiency .
- Methods of Application: The process begins with the fabrication of self-sustaining poly (acrylic acid) octadecyl ester aerogels through cross-linking polymerization and thermally induced phase separation (TIPS) followed by ambient drying to shape the aerogel .
- Results: The aerogel demonstrates exceptional energy storage capacity, impressive room-temperature elasticity, and significant load-bearing strength . It yields phase change gels (PCGs) with a high latent heat capacity of 192 J g −1, outstanding phase change elasticity, and structural stability .
Synthesis of Hydrophobically Associated Hydrogels
- Summary of Application: Octadecyl acrylate is used in the synthesis of hydrophobically associated hydrogels with high mechanical strength and shape memory properties .
- Methods of Application: Hydrogel synthesis was successfully carried out in one step on the basis of the hydrophobic monomer units carrying alkyl side chains included in the hydrophilic polymer network, and these hydrophobes clustered in water and acted as crosslinks .
- Results: The hydrogels exhibit improved mechanical properties. The new shape of the hydrogels is fixed by complexation between carboxymethyl cellulose and metal ions .
安全和危害
ODA is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3). It is also toxic to aquatic life with long-lasting effects (Categories 2 for both short-term and long-term aquatic hazards) . It forms explosive mixtures with air on intense heating .
未来方向
ODA has been used in the synthesis of polyampholyte hydrogels with high mechanical strength and shape memory properties . It has also been used in the synthesis of poly (octadecyl-co-methyl acrylate) statistically random copolymers . These studies suggest potential future directions for the use of ODA in the development of new materials with unique properties.
属性
IUPAC Name |
octadecyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h4H,2-3,5-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAJWMJJORKPKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25986-77-0 | |
| Record name | Poly(octadecyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25986-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9063613 | |
| Record name | Stearyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid | |
| Record name | 2-Propenoic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Stearyl acrylate | |
CAS RN |
4813-57-4 | |
| Record name | Stearyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4813-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004813574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stearyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L37WJG7RTH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

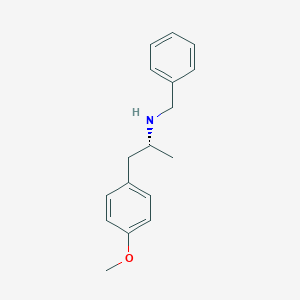
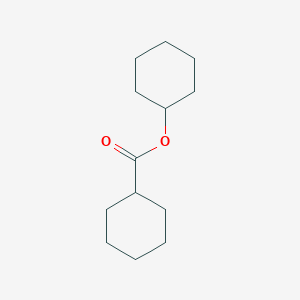
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)

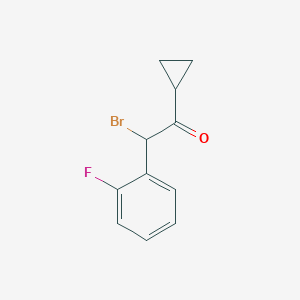
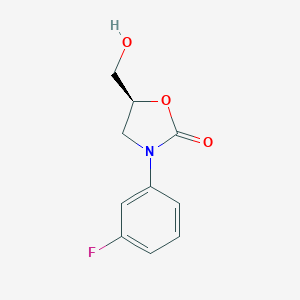
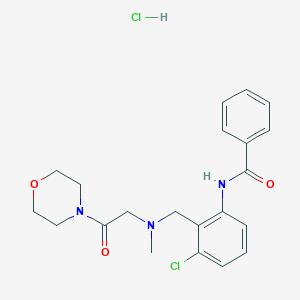
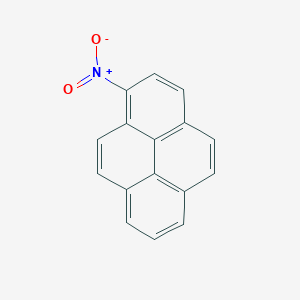
![5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B107362.png)
